molecular formula C19H19N3O2 B7699188 N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7699188
M. Wt: 321.4 g/mol
InChI Key: KEQFORLQPQDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPOP is a fluorescent probe that can be used to study protein-protein interactions, protein localization, and protein folding.

Mechanism of Action

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide works by binding to proteins and emitting fluorescence when excited by light. The fluorescence emitted by this compound can be used to study the conformational changes that occur in proteins during protein-protein interactions, protein localization, and protein folding.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a non-toxic compound that is used in small quantities in scientific research.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a non-toxic compound that can be used in small quantities. It is a fluorescent probe that can be used to study protein-protein interactions, protein localization, and protein folding. This compound has several limitations as well. It is a synthetic compound that can be difficult to synthesize. It is also a relatively new compound that has not been extensively studied.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to study the binding affinity of this compound to different proteins. Another direction is to study the effect of this compound on protein function. A third direction is to study the use of this compound in live cell imaging. A fourth direction is to study the use of this compound in drug discovery. Overall, this compound has the potential to be a valuable tool in scientific research and has many future directions for exploration.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. The second step involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-one. The third step involves the reaction of 3,4-dimethylphenyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-one with phenyl isocyanate to form N-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine. The final step involves the reaction of N-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine with propionyl chloride to form this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, protein localization, and protein folding. This compound can be used to study the conformational changes that occur in proteins during protein-protein interactions. It can also be used to study the localization of proteins in cells. This compound can be used to study the folding of proteins and the effects of chaperones on protein folding.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-8-9-16(12-14(13)2)20-17(23)10-11-18-21-19(22-24-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFORLQPQDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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